molecular formula C10H9NO2S B12435643 Ethyl benzo[d]thiazole-4-carboxylate

Ethyl benzo[d]thiazole-4-carboxylate

Cat. No.: B12435643
M. Wt: 207.25 g/mol
InChI Key: JAGHKXNWDOJRSF-UHFFFAOYSA-N
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Description

Ethyl benzo[d]thiazole-4-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery due to its diverse pharmacological potential . This specific compound serves as a versatile synthon for the synthesis of more complex molecules. Researchers utilize this core to develop novel compounds for investigating new therapeutic agents. The benzothiazole nucleus is a common feature in molecules studied for a wide spectrum of biological activities, including anti-tubercular , anti-inflammatory , and analgesic effects . Its significance is highlighted by its presence in various clinically used drugs and candidates under intensive clinical investigation . As a building block, this compound can be further functionalized, for example, at the 2-position, to create targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3

InChI Key

JAGHKXNWDOJRSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC=N2

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl Benzo D Thiazole 4 Carboxylate and Its Analogues

Foundational Cyclization and Condensation Protocols

Traditional methods for the construction of the thiazole (B1198619) and benzothiazole (B30560) ring systems remain fundamental in organic synthesis. These protocols often rely on the reaction of readily available starting materials and provide a robust foundation for accessing a wide array of derivatives.

Hantzsch Reaction and Related Methods for Thiazole-4-carboxylate Formation

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone for the formation of the thiazole ring. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov In the context of synthesizing thiazole-4-carboxylates, a key starting material is an ethyl 2-halo-3-oxobutanoate.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. beilstein-journals.orgnih.gov While the traditional Hantzsch synthesis is effective, modern variations have been developed to improve yields and expand the substrate scope. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

One notable modification involves the reaction of α-oxothioamides with α-bromoketones. This method provides a highly regioselective route to 2-acyl-4-(het)arylthiazoles and represents an important extension of the classical Hantzsch synthesis. nih.gov Another relevant approach is the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides to directly furnish thiazole-4-carboxylates. nih.gov

Table 1: Examples of Hantzsch-type Reactions for Thiazole Synthesis

Thioamide/Thiourea (B124793)α-Haloketone/EsterProductConditionsYield (%)Reference
ThioureaEthyl 2-chloroacetoacetateEthyl 2-amino-4-methylthiazole-5-carboxylateEthyl acetate (B1210297)>98 researchgate.net
ThiobenzamideEthyl 2-bromo-2'-nitrobenzoylacetateEthyl 4-(2-nitrophenyl)-2-phenylthiazole-5-carboxylateNot specifiedNot specified beilstein-journals.org
Substituted Thioureas2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave, Methanol89-95 nih.gov

Intermolecular Condensation Reactions for Benzo[d]thiazole Ring Construction

The intermolecular condensation of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds is a widely employed and versatile strategy for the construction of the benzo[d]thiazole ring system. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core.

The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic benzothiazole. ekb.eg A range of reagents can be condensed with 2-aminothiophenol, including aldehydes, carboxylic acids and their derivatives (such as esters and acyl chlorides), ketones, and β-ketoesters. nih.govresearchgate.net

Various catalytic systems and reaction conditions have been developed to promote this condensation. For instance, the use of polyphosphoric acid (PPA) is common for the condensation with carboxylic acids at elevated temperatures. mdpi.com Greener synthetic protocols have also been explored, utilizing catalysts like rice husk-activated carbon or carrying out the reaction in eco-friendly solvents like glycerol (B35011) under microwave irradiation. mdpi.comresearchgate.net

Table 2: Intermolecular Condensation Reactions for Benzothiazole Synthesis

2-Aminothiophenol DerivativeCarbonyl Compound/DerivativeProductConditionsYield (%)Reference
2-AminothiophenolBenzaldehydes2-ArylbenzothiazolesNa₂S₂O₄, Water-Ethanol, Reflux51-82 ekb.eg
2-AminothiophenolDiethyl oxalateEthyl benzothiazole-2-carboxylateReflux, 4h53 researchgate.net
2-Aminothiophenolβ-Oxodithioesters2-Substituted benzothiazolesp-Toluenesulfonic acid (PTSA), CuI, Acetonitrile (B52724), 80°CGood to excellent thieme-connect.de
2-AminothiophenolAromatic Aldehydes2-ArylbenzothiazolesTiO₂ NPs, H₂O₂, Daylight90-97 researchgate.net

Intramolecular Cyclization Techniques for Thiazole Ring Closure

Intramolecular cyclization represents another powerful strategy for the synthesis of the benzothiazole nucleus. These methods typically involve the formation of a key intermediate containing both the aniline (B41778) and thioamide or a related functional group, which then undergoes ring closure.

A common approach is the cyclization of thioformanilides, which can be promoted by various reagents. For example, 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) has been used as an efficient oxidant for the intramolecular cyclization of thioformanilides to 2-arylbenzothiazoles at ambient temperature. thieme-connect.de Another established method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. mdpi.com

More recently, visible-light-driven, metal-free intramolecular C(sp²)-H thiolation of thiobenzanilides has emerged as a green and efficient method for benzothiazole synthesis. mdpi.com Additionally, the synthesis of 2-cyanobenzothiazoles can be achieved through the palladium-catalyzed intramolecular C-S bond formation of N-arylcyanothioformamides. nih.gov

Metal-Catalyzed Synthetic Routes to Benzothiazole Carboxylates

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts have proven particularly effective in the synthesis of benzothiazole carboxylates and their analogues.

Palladium-Catalyzed (Hetero)arylation Approaches for Oxazole and Thiazole Carboxylates

Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods offer a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The direct arylation of ethyl oxazole-4-carboxylate, a close structural analogue of the target thiazole, has been successfully achieved using palladium catalysts. nih.gov This provides a strong precedent for the application of similar methodologies to ethyl thiazole-4-carboxylate. The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation and subsequent coupling with an aryl halide.

Furthermore, regioselective C-H arylation of the thiazole ring itself has been demonstrated. The selectivity for arylation at the C2, C4, or C5 position can be controlled by the choice of the palladium catalyst, ligand, and base. researchgate.net This allows for the precise installation of aryl groups at specific positions on the thiazole ring, offering a powerful tool for the synthesis of highly substituted derivatives. For instance, a Pd/PPh₃/NaOtBu system favors C2-arylation, while a Pd/Bphen/K₃PO₄ system directs the arylation to the C5 position. researchgate.net

Table 3: Palladium-Catalyzed Direct Arylation of Thiazole and Oxazole Derivatives

HeterocycleAryl HalideCatalyst/LigandBaseProductYield (%)Reference
Ethyl oxazole-4-carboxylate(Hetero)aryl halidesPd(OAc)₂ / LigandCs₂CO₃2-(Hetero)arylated oxazolesNot specified nih.gov
ThiazoleAryl halidesPd(OAc)₂ / PPh₃NaOtBuC2-Arylated thiazolesHigh researchgate.net
ThiazoleAryl halidesPd(OAc)₂ / BphenK₃PO₄C5-Arylated thiazolesVarious researchgate.net
Benzo[1,2-d:4,5-d′]bis( nih.govnih.govijcce.ac.irthiadiazole)ThiophenesPd(OAc)₂PivOKMono- and bis-thienylated derivativesLow to moderate ijcce.ac.ir

Copper-Catalyzed Domino Reactions for Fused Benzo[d]imidazo[5,1-b]thiazole Carboxylates

Copper-catalyzed domino reactions have emerged as a powerful strategy for the rapid construction of complex heterocyclic systems from simple starting materials in a single pot. These reactions often involve a cascade of bond-forming events, leading to significant increases in molecular complexity.

In the context of fused benzothiazole systems, copper catalysis has been employed for the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives. For example, a copper-catalyzed cascade cyclization of 2-haloaryl isoselenocyanates with isocyanides has been developed to access the analogous benzo[d]imidazo[5,1-b] nih.govijcce.ac.irselenazoles.

Another approach involves a copper-catalyzed one-pot, four-component reaction of benzothiazole, terminal alkynes, and trichloroacetimidamide to generate substituted benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives. While these examples lead to more complex fused systems than the parent ethyl benzo[d]thiazole-4-carboxylate, they highlight the utility of copper catalysis in facilitating the formation of the benzothiazole core through domino processes. These strategies often involve an initial copper-catalyzed coupling followed by one or more intramolecular cyclization steps. nih.govresearchgate.net

Table 4: Copper-Catalyzed Domino Reactions for Fused Heterocycle Synthesis

Starting MaterialsCatalystProductConditionsYield (%)Reference
2-Haloaryl isoselenocyanates, IsocyanidesCu(I)Benzo[d]imidazo[5,1-b] nih.govijcce.ac.irselenazolesLigand-freeGood
Benzothiazole, Terminal alkynes, TrichloroacetimidamideCuIBenzo[d]imidazo[5,1-b]thiazol-1-amine derivativesTriethylamine, AcetonitrileGood
2-Bromo-N-phenylbenzenesulfonamides, Benzimidazole derivativesCu(I)Nitrogen heterocycle-fused benzoimidazolesUllmann-type N-arylation and intramolecular C-H aminationGood nih.govresearchgate.net

Applications of Pd/Cu/Mn/Chloranil Catalysis in Benzothiazole Cyclization

The formation of the benzothiazole ring often relies on the crucial step of intramolecular C-S bond formation. Transition metals have proven to be powerful catalysts for this transformation, particularly through C-H functionalization pathways.

A novel and effective catalytic system for synthesizing 2-substituted benzothiazoles from thiobenzanilide (B1581041) precursors involves a combination of palladium (Pd) and copper (Cu). acs.orgnih.gov This method achieves a C-H functionalization and intramolecular C-S bond formation sequence. acs.orgnih.gov A proposed catalytic cycle suggests that a combination of CuI and an additive like Bu₄NBr may be involved in the reoxidation of palladium(0) back to the active palladium(II) state. acs.org The system, typically comprising 10 mol % Pd(II) and 50 mol % Cu(I), demonstrates high functional group tolerance, which is a significant advantage over classical methods like Jacobson's synthesis where groups such as alkoxycarbonyls may not remain intact. acs.orgnih.govacs.org

Manganese (Mn) also plays a role in benzothiazole synthesis, primarily as a potent one-electron oxidant. Manganese(III) acetate is particularly effective in generating free radicals that can initiate cyclization reactions, showcasing a different mechanistic approach compared to the Pd/Cu cross-coupling pathways.

Chloranil (tetrachloro-1,4-benzoquinone) is a well-known oxidant in organic synthesis, often used for aromatization reactions by acting as a hydrogen acceptor. wikipedia.org While it is a key precursor in the synthesis of various dyes and pharmaceuticals, its specific application as a catalyst in the cyclization step of benzothiazole synthesis is not as prominently documented as that of palladium, copper, or manganese. wikipedia.orgresearchgate.netgoogle.com Its primary role remains that of a strong oxidant.

Catalyst SystemSubstrate TypeKey TransformationReference
Pd(II) / Cu(I)ThiobenzanilidesC-H Functionalization / Intramolecular C-S Cyclization acs.orgnih.gov
Manganese(III) AcetateVariousOxidative Free-Radical Cyclization
ChloranilDihydroaromaticsAromatization (Oxidant) wikipedia.org

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy. These reactions are atom-economical, reduce waste by minimizing intermediate isolation steps, and simplify synthetic procedures.

One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly valued for their efficiency. Several such protocols have been developed for benzothiazole derivatives. For instance, 2-substituted benzothiazoles can be prepared in a one-pot reaction from o-halobenzanilides. researchgate.net This process involves the thionation of the anilide using Lawesson's reagent, followed by an intramolecular cyclization to yield the benzothiazole core. researchgate.net Another effective one-pot, three-component reaction for synthesizing 2-arylbenzothiazoles utilizes 2-iodoaniline, aryl aldehydes, and thiourea with a ferromagnetic catalyst in water. nih.gov

A particularly relevant approach for carboxylate derivatives involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. nih.gov Using molecular iodine as a catalyst in a solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives provides excellent yields in as little as 10 minutes. nih.gov This method's efficiency and avoidance of solvents present a significant green advantage. nih.gov

Another versatile three-component approach involves reacting aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to form 2-substituted benzothiazoles. nih.gov

ReactantsCatalyst/ConditionsProduct TypeYieldReference
2-Aminothiophenols, Oxalyl Chloride, Thiolsn-Tetrabutylammonium Iodide (TBAI)S-Alkyl/Aryl Benzothiazole-2-carbothioates56-80% nih.govresearchgate.net
2-Iodoaniline, Aryl Aldehydes, ThioureaCu(0)–Fe₃O₄@SiO₂/NH₂cel, Water2-ArylbenzothiazolesGood to Excellent nih.gov
Aromatic Amines, Aliphatic Amines, Elemental SulfurCatalyst-free, DMSO (oxidant)2-Substituted Benzothiazoles- nih.gov

Green Chemistry Principles in Benzo[d]thiazole Carboxylate Synthesis

The principles of green chemistry, which promote the use of safer chemicals, energy efficiency, and waste reduction, are increasingly influencing the design of synthetic routes for benzothiazoles.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. scielo.br The synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes is a prime example. Under microwave irradiation, these reactions can be completed in minutes with high yields, often without the need for a catalyst. scielo.brresearchgate.net

Several green protocols utilize microwave heating. One method employs glycerol as a recyclable, non-toxic green solvent for the catalyst-free condensation of 2-aminothiophenol and aldehydes. researchgate.net Another highly efficient procedure is performed under solvent-free conditions, promoted only by acetic acid, showcasing a simple and environmentally friendly approach. researchgate.net These microwave-assisted methods are noted to be significantly faster and higher-yielding compared to conventional heating methods. scielo.br

ReactantsConditionsTimeYieldReference
2-Aminothiophenol, Aromatic AldehydesMicrowave, Acetic Acid, Solvent-freeShortHigh researchgate.net
2-Aminothiophenol, Aromatic AldehydesMicrowave, Glycerol, Catalyst-free2-10 minHigh researchgate.net
2-Aminothiophenols, Chloroacetyl ChlorideMicrowave, Acetic Acid10 minHigh nih.gov

Developing synthetic methods that eliminate or replace hazardous organic solvents is a cornerstone of green chemistry. For benzothiazole synthesis, several solvent-free reactions have been successfully developed. The condensation of 2-aminothiophenol with aldehydes can be achieved by heating the neat reactants, sometimes with a solid-supported catalyst like NaHSO₄-SiO₂, which is inexpensive, non-toxic, and easily removed by filtration. nih.gov

Water, as the ultimate green solvent, has also been utilized. The synthesis of 2-substituted benzothiazoles has been performed in water using catalysts like ammonium (B1175870) chloride, which can be recycled. nih.gov These aqueous methods are attractive due to their low cost, minimal environmental impact, and simple work-up procedures. nih.gov The combination of microwave irradiation with solvent-free conditions represents a particularly potent green synthetic strategy, offering high efficiency and minimal waste. scielo.brresearchgate.net

Development of Recyclable Catalyst Systems for Thiazole Formation

The formation of the benzothiazole core is a critical step in the synthesis of this compound. Modern synthetic chemistry emphasizes the use of sustainable and cost-effective methods, leading to significant research into recyclable catalyst systems. These catalysts facilitate the condensation reaction, typically between a 2-aminothiophenol derivative and an aldehyde or carboxylic acid, and can be recovered and reused multiple times without a significant loss of activity.

Several heterogeneous and homogeneous catalysts have been developed that demonstrate high efficiency and reusability. For instance, a tin pyrophosphate (SnP₂O₇) catalyst, prepared from monoammonium phosphate (B84403) and SnCl₂, has been used for the synthesis of 2-substituted benzothiazoles. mdpi.comnih.gov This system proved effective for both electron-donating and electron-withdrawing substituted aldehydes, providing excellent yields, and was successfully recycled five times with minimal loss in catalytic efficiency. mdpi.comnih.gov Similarly, samarium triflate (Sm(NO₃)₃·6H₂O) supported on nanosized silica (B1680970) gel has been employed as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium. organic-chemistry.org

Other notable recyclable systems include a Cu(II)-diAmSar complex supported on mesoporous SBA-15 silica, which was recycled six times in water, showing higher yields for electron-rich substrates. mdpi.com Palladium-based nanocatalysts, such as those supported on modified magnetic nanoparticles (MNPs-phenanthroline-Pd), have also been shown to be highly efficient and could be reused for seven consecutive cycles. mdpi.com In a move towards metal-free systems, graphitic carbon nitride (g-C₃N₄) has been used as a visible-light-activated photocatalyst for intramolecular C-H functionalization, offering high yields at room temperature in an air atmosphere. organic-chemistry.org

The table below summarizes the performance of various recyclable catalyst systems in the synthesis of benzothiazole derivatives.

Catalyst SystemSubstratesSolventKey FeaturesYield RangeRecyclabilitySource
SnP₂O₇2-Aminothiophenol, AldehydesEthanol (B145695) / MethanolEffective for EDG & EWG substituents85-97%5 cycles mdpi.comnih.gov
Cu(II)-diAmSar/SBA-152-Aminothiophenol, AldehydesWaterHigher yields with electron-rich groups85-92%6 cycles mdpi.com
MNPs-phenanthroline-Pd2-Aminothiophenol, AldehydesNot specifiedHighly efficient magnetic recoveryExcellent7 cycles mdpi.com
g-C₃N₄ (graphitic carbon nitride)Not specifiedNot specifiedMetal-free, visible-light mediatedHighNot specified organic-chemistry.org
Samarium triflateo-amino(thio)phenols, AldehydesWaterMild reaction conditionsGoodReusable organic-chemistry.org
NaHSO₄-SiO₂Acyl chlorides, o-aminothiophenolSolvent-freeInexpensive, non-toxic, heterogeneousGoodReusable nih.gov

These methodologies represent a significant advancement in green chemistry, providing efficient and environmentally friendly pathways to the core benzothiazole structure. nih.gov

Functional Group Interconversions and Post-Cyclization Modifications

Once the benzothiazole ring system is formed, subsequent modifications are often necessary to install the desired functional groups, such as the ethyl ester at the 4-position and other substituents. These transformations include esterification, hydrolysis, diazotization, and the conversion of the ester into other functionalities like amides and alcohols.

Esterification and Hydrolysis of Carboxylic Acid Precursors

The ethyl ester group in this compound is typically introduced by the esterification of the corresponding carboxylic acid, benzo[d]thiazole-4-carboxylic acid. This transformation can be achieved through several methods. A common route involves the condensation of the carboxylic acid with ethanol in the presence of an acid catalyst. Alternatively, more advanced cyclodehydration reagents can be used. For instance, the condensation of o-aminothiophenols with various carboxylic acids can be catalyzed by polyphosphoric acid (PPA) at elevated temperatures or by milder reagents like P₂O₅/MeSO₃H. mdpi.com Triphenyl phosphite (B83602) has also been used to facilitate the reaction between carboxylic acids and o-aminothiophenol, proceeding through a phosphoester intermediate. mdpi.com

Benzotriazole esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), serve as highly reactive intermediates that can efficiently esterify alcohols, including sterically hindered ones. researchgate.netresearchgate.net This strategy can be applied to the synthesis of the target molecule by activating benzo[d]thiazole-4-carboxylic acid with HOBt and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with ethanol.

The reverse reaction, hydrolysis of the ester to the carboxylic acid, is also a fundamental transformation. This is typically accomplished under basic conditions (saponification) using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). researchgate.net Studies have also shown that 1H-benzotriazole-carboxylic acid esters can be completely hydrolyzed by rat liver microsomes, indicating the susceptibility of this type of ester linkage to hydrolytic cleavage. nih.gov

Diazotization and Halogenation Routes for Strategic Intermediates

Diazotization is a powerful synthetic tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgunacademy.com To create halogenated benzothiazole intermediates, a primary amino group on the benzothiazole ring, for example, at the 4- or 6-position, is required. This amino-benzothiazole is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). unacademy.com This process converts the primary amine into a diazonium salt. organic-chemistry.org

These diazonium salts are versatile intermediates that can undergo various substitution reactions. organic-chemistry.org For halogenation, the Sandmeyer reaction is commonly employed, where the diazonium salt is treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl chloride or bromide. For the introduction of iodine, the diazonium salt solution is treated with potassium iodide (KI). organic-chemistry.org A convenient one-step, one-pot procedure for the diazotization-iodination of aromatic amines using KI, NaNO₂, and p-toluenesulfonic acid (p-TsOH) in acetonitrile has been reported, which is applicable to heterocyclic amines. organic-chemistry.org The resulting halogenated benzothiazoles are valuable strategic intermediates that can be used in cross-coupling reactions to build more complex molecules.

ReactionStarting MaterialReagentsIntermediateProductSource
DiazotizationAromatic Amine (Ar-NH₂)NaNO₂, Strong Acid (e.g., HCl)Diazonium Salt (Ar-N₂⁺Cl⁻)Diazonium Salt unacademy.com
Sandmeyer ReactionDiazonium SaltCuCl / CuBr-Aryl Chloride / Aryl Bromide organic-chemistry.org
IodinationDiazonium SaltKI-Aryl Iodide organic-chemistry.org

Conversion of Ester to Amide and Alcohol Functionalities

The ester group of this compound can be converted into other important functional groups, such as amides and alcohols, expanding its synthetic utility.

The conversion of the ester to an amide (amidation) is typically achieved by reacting the ester with a primary or secondary amine. While this reaction can be slow, it can be catalyzed by various reagents. researchgate.net A more common laboratory-scale approach involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with an amine. Activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with an amine to form the amide bond. nih.gov Coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also widely used to facilitate direct amide bond formation between the carboxylic acid and an amine. researchgate.net

The reduction of the ester functionality to a primary alcohol (e.g., converting this compound to (benzo[d]thiazol-4-yl)methanol) is a key transformation. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. An alternative, milder method involves the reduction of the corresponding carboxylic acid. A protocol for this involves converting the carboxylic acid into a highly reactive 1-hydroxybenzotriazole ester, which is then reduced to the primary alcohol using sodium borohydride (B1222165) (NaBH₄) in the presence of water or methanol. researchgate.net Ruthenium-based catalysts have also been developed for the efficient dehydrogenation of primary alcohols to form esters, a process that can, in principle, be reversed for ester reduction. nih.gov

Chemical Reactivity and Transformational Chemistry of Ethyl Benzo D Thiazole 4 Carboxylate

Nucleophilic and Electrophilic Substitution Patterns of the Thiazole (B1198619) and Benzo[d]thiazole Ring Systems

The reactivity of ethyl benzo[d]thiazole-4-carboxylate towards substitution reactions is dictated by the electronic nature of the fused heterocyclic system. The benzothiazole (B30560) ring is generally electron-deficient, which influences the positions susceptible to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: Electrophilic attacks on the benzothiazole ring system preferentially occur on the electron-rich benzene (B151609) ring rather than the electron-poor thiazole moiety. msu.edumasterorganicchemistry.com The fused thiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the C7 position, and to a lesser extent, the C5 position. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position further deactivates the benzene ring, making electrophilic substitution challenging and requiring forcing conditions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. youtube.comlibretexts.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield primarily Ethyl 7-nitrobenzo[d]thiazole-4-carboxylate.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to substitution at the C7 position. msu.edu

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution of hydrogen on the carbocyclic ring is generally not feasible unless activated by strongly electron-withdrawing groups (like a nitro group) at an ortho or para position to a leaving group. However, the C2 position of the thiazole ring is known to be susceptible to nucleophilic attack, especially if a suitable leaving group is present. For this compound itself, which is unsubstituted at C2, direct nucleophilic attack is uncommon. If a leaving group like a halogen were installed at the C2 position, it could be displaced by various nucleophiles.

Cycloaddition Reactions Involving Benzo[d]thiazole Moieties

Benzothiazoles can participate in cycloaddition reactions, providing pathways to complex fused heterocyclic systems. A key strategy involves the initial N-alkylation of the benzothiazole nitrogen to form a benzothiazolium salt, which can then react as a 1,3-dipole precursor.

1,3-Dipolar Cycloaddition: N-alkylation of this compound, for instance with a phenacyl bromide, would yield an N-phenacylbenzothiazolium bromide. In the presence of a base like triethylamine, this salt can deprotonate to form an azomethine ylide (a 1,3-dipole). This dipole can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as activated alkenes (e.g., nitroalkenes) or alkynes. researchgate.net This reaction sequence is a powerful method for constructing the benzo[d]pyrrolo[2,1-b]thiazole core structure. researchgate.net The reaction with a nitroalkene can proceed in a stepwise manner, potentially leading to tetrahydro- or dihydro-benzo[d]pyrrolo[2,1-b]thiazole derivatives, which can be subsequently oxidized to the fully aromatic system. researchgate.net

Table 1: Representative 1,3-Dipolar Cycloaddition of Benzothiazolium Salts with Nitroalkenes This table presents examples from related systems to illustrate the reaction pattern.

Benzothiazolium Salt ReactantNitroalkene ReactantProduct TypeYield (%)Reference
N-phenacylbenzothiazolium bromideβ-nitrostyreneTetrahydrobenzo[d]pyrrolo[2,1-b]thiazole85 researchgate.net
N-(4-chlorophenacyl)benzothiazolium bromide(E)-1-nitroprop-1-eneDihydrobenzo[d]pyrrolo[2,1-b]thiazole78 researchgate.net
N-phenacylbenzothiazolium bromide2-nitropropeneBenzo[d]pyrrolo[2,1-b]thiazole72 researchgate.net

Derivatization Strategies Targeting the Carboxylate Moiety

The ethyl carboxylate group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating the ester under reflux with an excess of aqueous acid (e.g., HCl or H₂SO₄) will yield benzo[d]thiazole-4-carboxylic acid and ethanol (B145695). This reaction is reversible. chemguide.co.uklibretexts.org

Saponification (Base-catalyzed hydrolysis): Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), provides an irreversible route to the sodium salt of the carboxylic acid. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture will liberate the free benzo[d]thiazole-4-carboxylic acid. A patent describing the hydrolysis of a similar ethyl thiazolecarboxylate derivative confirms this transformation is applicable to this class of compounds. google.com

Amidation: The ester can be converted into a variety of amides.

Direct Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines, often at elevated temperatures, can form the corresponding amide. However, this reaction can be slow.

Via the Acyl Chloride: A more reactive intermediate is the acyl chloride, formed by treating the parent carboxylic acid (obtained from hydrolysis) with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzo[d]thiazole-4-carbonyl chloride readily reacts with a wide range of amines to form amides in high yield. nih.gov

Peptide Coupling Reagents: The carboxylic acid can be coupled directly with amines using standard peptide coupling reagents like HBTU, HATU, or EDC in the presence of a non-nucleophilic base. organic-chemistry.orglookchemmall.com This method is mild and efficient for creating amide bonds. nih.gov

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) are typically required to reduce the ester to (benzo[d]thiazol-4-yl)methanol.

Table 2: Common Derivatization Reactions of the Ethyl Ester Group

ReactionReagents & ConditionsProduct
Saponification1. NaOH (aq), Heat 2. H₃O⁺Benzo[d]thiazole-4-carboxylic acid
Amidation (via acid)1. Hydrolysis to acid 2. SOCl₂ 3. Amine (R₂NH)N,N-Disubstituted-benzo[d]thiazole-4-carboxamide
ReductionLiAlH₄, THF(Benzo[d]thiazol-4-yl)methanol

Ring Expansion and Ring-Opening Cyclization Pathways

The benzothiazole ring system can undergo transformations that alter the core heterocyclic structure.

Ring Expansion: While not commonly reported for this compound itself, ring expansion is a known reaction pathway for heterocyclic systems, often proceeding through carbocation rearrangements. youtube.comyoutube.commasterorganicchemistry.com A hypothetical pathway could involve the reduction of the ester to the alcohol, conversion of the alcohol to a good leaving group (e.g., a tosylate), and subsequent solvolysis to generate a carbocation on the methylene (B1212753) carbon adjacent to the C4 position. If the conditions are suitable, a rearrangement involving the migration of the C4-C3a bond could lead to a ring-expanded benzo-1,4-thiazine derivative. nih.gov

Ring-Opening: The thiazole portion of the ring system can be cleaved under specific conditions.

Oxidative Ring-Opening: Treatment of benzothiazole derivatives with certain oxidizing agents can lead to the opening of the thiazole ring. For example, using magnesium monoperoxyphthalate (MMPP) in an alcohol solvent has been shown to open the benzothiazole ring to yield an acylaminobenzene sulfonate ester. chemguide.co.uk

Nucleophile-Induced Ring-Opening/Contraction: In more complex fused systems, nucleophilic attack can induce a ring-opening followed by recyclization to form a new heterocyclic core. For instance, related pyrrolo[2,1-c] organic-chemistry.orgnih.govbenzothiazine systems undergo a ring contraction to a pyrrolo[2,1-b] organic-chemistry.orglookchemmall.combenzothiazole scaffold upon treatment with nucleophiles like alcohols or amines. beilstein-journals.orgnih.gov This proceeds via nucleophilic attack at an electrophilic carbon, cleavage of a sulfur-carbon bond, and subsequent intramolecular cyclization of the resulting thiol intermediate. nih.gov

Reactivity of the Thiazole Nitrogen Atom and Ring Protons in Benzo[d]thiazole Carboxylates

The nitrogen and specific protons within the benzothiazole ring exhibit distinct reactivity.

Reactivity of the Thiazole Nitrogen: The nitrogen atom (N3) in the thiazole ring is basic and nucleophilic. It can be readily protonated by acids or alkylated by electrophiles such as alkyl halides. nih.gov Alkylation of this compound with an alkyl halide (e.g., methyl iodide) would produce the corresponding 3-alkyl-4-(ethoxycarbonyl)benzo[d]thiazolium salt. mdpi.com This quaternization significantly alters the electronics of the ring system.

Reactivity of Ring Protons: The most acidic proton on the benzothiazole ring system is at the C2 position, but only after the nitrogen has been quaternized to form a benzothiazolium salt. nih.gov In the resulting ethyl 3-alkylbenzo[d]thiazolium-4-carboxylate salt, the C2-H proton becomes significantly acidic. It can be removed by a suitable base (e.g., triethylamine) to generate a C2-ylide or carbene. This reactive intermediate is a cornerstone of Stetter and umpolung chemistry and can react with various electrophiles, most notably aldehydes.

Mechanistic Investigations in Benzo D Thiazole 4 Carboxylate Chemistry

Elucidation of Proposed Reaction Mechanisms for Novel Synthetic Pathways

The construction of the benzo[d]thiazole core of ethyl benzo[d]thiazole-4-carboxylate can be achieved through several synthetic routes, with the cyclization of substituted anilines being a prominent method. One of the key pathways involves the reaction of a substituted 4-aminobenzoate (B8803810) with potassium thiocyanate (B1210189) (KSCN) and bromine in an acidic medium, such as acetic acid. acs.org

The proposed mechanism for this transformation begins with the reaction of the aminobenzoate with thiocyanate and bromine. It is suggested that this proceeds through the formation of a thiocyano intermediate at the position ortho to the amino group, followed by an intramolecular cyclization. The amino group attacks the carbon of the thiocyanate, leading to the formation of the thiazole (B1198619) ring. Subsequent aromatization then yields the stable benzo[d]thiazole structure. The reaction conditions, such as temperature and the nature of the substituents on the aniline (B41778) ring, can influence the efficiency of this cyclization process. acs.org

Another general approach to benzothiazole (B30560) synthesis that provides mechanistic insights is the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. While not specific to the 4-carboxylate derivative, these studies suggest a common mechanistic theme involving the formation of an amide intermediate, followed by a cyclodehydration step to form the thiazole ring. The use of dehydrating agents or high temperatures is often necessary to drive this final step. researchgate.net

Studies on Free Radical Processes in Benzo[d]thiazole Ring Formation

The involvement of free radical processes in the formation of the benzo[d]thiazole ring is an area of active investigation. Certain synthetic methods, particularly those involving oxidative conditions, may proceed via radical intermediates. For instance, the use of oxidizing agents can facilitate the formation of a thiyl radical from a corresponding thiophenol precursor. This radical can then undergo intramolecular cyclization onto the aromatic ring to form the benzo[d]thiazole system.

The study of benzothiazole derivatives as antioxidant agents also provides indirect evidence of their interaction with free radicals. Many benzothiazole-based compounds have been shown to act as effective free radical scavengers. ijprajournal.comnih.gov This reactivity is often attributed to the ability of the heterocyclic ring system to delocalize unpaired electrons, thereby stabilizing the resulting radical species. The presence of electron-donating groups on the benzothiazole ring can enhance this antioxidant activity. While these studies primarily focus on the radical scavenging properties of the final products, they suggest the potential for radical intermediates to be involved in their synthesis under specific oxidative conditions.

Identification and Characterization of Reaction Intermediates in Multi-Step Syntheses

In a typical synthesis starting from a substituted nitrobenzene, the initial step is often the reduction of the nitro group to an amine. This is followed by the introduction of a thiol or thiocyanate group ortho to the amine. The resulting aminothiophenol or aminothiocyanate derivative is a key intermediate that undergoes the final cyclization to form the benzothiazole ring.

For instance, in a multi-step synthesis of related thiazole carboxylates, intermediates such as amides or thioamides are formed and can be isolated. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structures of these intermediates. nih.gov The characterization of a crystal structure of an ethyl 4-(3-chlorobenzamido)benzoate, an intermediate in a related synthesis, provides definitive structural proof that aids in understanding the subsequent reaction steps. eurjchem.com

Transition State Analysis in Catalyzed and Uncatalyzed Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states of chemical reactions. For the synthesis of benzothiazole derivatives, DFT calculations can provide valuable insights into the energy barriers and geometries of transition states in both catalyzed and uncatalyzed reactions.

While specific transition state analysis for the synthesis of this compound is not extensively documented in the public domain, studies on related systems offer a glimpse into the possibilities. For example, in palladium-catalyzed C-H functionalization/C-S bond formation to produce 2-substituted benzothiazoles, computational studies have pointed to a concerted, inner-sphere palladation-deprotonation pathway. These calculations help in understanding the role of the catalyst and predicting reaction outcomes.

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the kinetics and selectivity of a chemical reaction. In the synthesis of this compound, these factors can influence the rate of reaction, the yield of the desired product, and the formation of byproducts.

Studies on the synthesis of related thiazole derivatives have shown that the solvent can affect the stability of polymorphs and solvated crystals. researchgate.net For example, the crystallization behavior of a thiazole derivative was found to be highly dependent on the solvent composition and temperature, leading to the formation of different crystalline forms. This highlights the importance of solvent choice not only for the reaction itself but also for the purification and final form of the product.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of Benzo D Thiazole Carboxylates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For ethyl benzo[d]thiazole-4-carboxylate, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, a characteristic set of signals is predicted. The spectrum would feature signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl group and a triplet for the terminal methyl (-CH₃) protons. The aromatic region would be complex, showing distinct signals for the protons on the benzo-fused ring and the thiazole (B1198619) ring. The precise chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the thiazole ring and the ester group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in its unique electronic environment. Key diagnostic peaks would include the low-field signal for the ester carbonyl carbon, signals for the seven carbons of the benzothiazole (B30560) core, and the two signals for the ethyl ester carbons. The chemical shifts provide insight into the hybridization and electronic density of each carbon atom.

While specific experimental data for the 4-carboxylate isomer is not widely documented in publicly available literature, the expected spectral data can be predicted based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HThiazole Ring Proton (H-2)
~7.8 - 8.2Multiplet3HAromatic Protons (H-5, H-6, H-7)
~4.45Quartet (q)2HEthyl Ester (-OCH₂)
~1.44Triplet (t)3HEthyl Ester (-CH₃)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165Ester Carbonyl (C=O)
~150 - 160Aromatic/Heterocyclic Quaternary Carbons (C-2, C-3a, C-7a)
~120 - 135Aromatic/Heterocyclic Carbons (C-4, C-5, C-6, C-7)
~61Ethyl Ester (-OCH₂)
~14Ethyl Ester (-CH₃)

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

For this compound, an SC-XRD analysis would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would confirm the planarity of the benzothiazole ring system and determine the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the solid-state structure.

While SC-XRD data for closely related heterocyclic structures have been reported, confirming details like their crystal system (e.g., monoclinic or triclinic) and space group, a specific crystallographic study for this compound is not found in the surveyed scientific literature. The successful application of this technique is contingent upon the ability to grow a suitable single crystal of the compound.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Pattern Analysis for Elucidating Complex Structures

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₉NO₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of the compound is 207.0354 g/mol .

Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule would not only be ionized but also fragmented into smaller, characteristic ions. Analyzing these fragments helps to piece together the molecular structure. For this compound, predictable fragmentation pathways include the loss of the ethyl group, the ethoxy radical, or carbon monoxide from the ester functionality. The stability of the benzothiazole ring would likely result in it being a prominent fragment in the mass spectrum.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted)Ion FormulaDescription
207.0354[C₁₀H₉NO₂S]⁺Molecular Ion ([M]⁺)
179.0405[C₉H₇NOS]⁺Loss of Carbon Monoxide (-CO) from the [M-H]⁺ ion, or a related rearrangement
162.0092[C₈H₄NO₂S]⁺Loss of the ethyl group (-C₂H₅)
134.0143[C₇H₄NS]⁺Loss of the carboxylate group (-COOC₂H₅)

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display a series of characteristic absorption bands. A strong, prominent peak is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1720 cm⁻¹. Other key signals would include C-O stretches from the ester, C=N and C-S vibrations from the thiazole ring, and various C-H stretching and bending vibrations from the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzothiazole ring, absorb UV or visible light to promote electrons from a lower energy π orbital to a higher energy π* orbital. The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λ_max) corresponding to these π→π* transitions. The fused aromatic system is the primary chromophore, and its absorption profile would be influenced by the auxochromic ethyl carboxylate group. Analysis of the spectrum helps in characterizing the compound's electronic structure.

Predicted Spectroscopic Data (FT-IR and UV-Vis) for this compound

Predicted FT-IR Data
Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H Stretch
~2980-2850Aliphatic C-H Stretch
~1720Ester C=O Stretch
~1600-1450Aromatic C=C and C=N Bending
~1300-1100Ester C-O Stretch
Predicted UV-Vis Data (in Ethanol)
λ_max (nm)Electronic Transition
~220-250π→π
~280-320π→π

Applications of Ethyl Benzo D Thiazole 4 Carboxylate As a Core Synthon in Complex Organic Synthesis

Utility as a Building Block for Fused Heterocyclic Ring Systems

Scientific literature does not currently provide specific examples of Ethyl benzo[d]thiazole-4-carboxylate being utilized as the primary building block for the following fused heterocyclic ring systems.

Synthesis of Thiazolopyridine Derivatives

No specific synthetic methods starting from this compound for the preparation of thiazolopyridine derivatives were found in the search results. General methods for synthesizing related fused pyrimidine (B1678525) systems, such as thiazolo[4,5-d]pyrimidines, typically start from substituted aminothiazoles. thieme-connect.de

Formation of Benzo[b]nih.govnih.govthiazines, Benzo[d]isothiazoles, and Dibenzo[b,f]thiazepines

The common synthetic routes to 1,4-benzothiazine derivatives typically involve the cyclocondensation of 2-aminothiophenol (B119425) with various electrophiles. nih.govnih.gov The literature search did not yield any methods that employ this compound for the formation of benzothiazines, benzothiazoles, or benzothiazepines.

Preparation of 1,2,3-Triazole Hybrids through Click Chemistry

While the formation of 1,2,3-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a widely used technique for linking heterocyclic moieties, no studies were found that specifically apply this method to this compound. nih.govnih.gov Reports on triazole-tethered benzothiazoles or related structures start with precursors already functionalized for the click reaction, not with the title compound. nih.gov

Synthetic Routes to Pyrrolo[2,1-b]thiazole Derivatives

The synthesis of benzo[d]pyrrolo[2,1-b]thiazoles has been achieved, but the described methods start from unsubstituted or alternatively substituted benzothiazoles, which react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov There is no specific mention of using the 4-ethoxycarbonyl substituted derivative in these transformations.

Intermediacy in the Synthesis of Advanced and Diverse Organic Molecules

The role of this compound as a key intermediate in the synthesis of more complex organic molecules is not documented in the provided search results. While related structures, such as ethyl benzo[d]thiazole-2-carboxylate, are known intermediates in the synthesis of bioactive compounds like α-glucosidase inhibitors, the same has not been reported for the 4-carboxylate isomer. researchgate.net Similarly, other thiazolecarboxylates serve as crucial intermediates for pharmaceuticals like Febuxostat, but these are not derived from the benzothiazole (B30560) core specified. google.com

Exploration of this compound in Materials Science Currently Lacks Substantial Research

Despite a thorough review of available scientific literature, there is a notable absence of published research specifically detailing the applications of this compound as a core synthon in the field of materials science. While the broader family of benzothiazole derivatives has been investigated for various materials science applications, including the development of organic light-emitting diodes (OLEDs), high refractive index polymers, and redox-responsive polymeric materials, specific data and research findings on the 4-carboxylate isomer remain elusive.

The benzothiazole scaffold is recognized for its valuable electronic and photophysical properties, which make it a promising component in the design of advanced materials. However, the specific influence of the carboxylate group at the 4-position of the benzothiazole ring system on material properties has not been documented in the accessible scientific domain.

Similarly, detailed research findings, including data on optical, electronic, or polymerization characteristics, for materials directly incorporating this compound are not available. Consequently, the creation of data tables or an in-depth discussion of its role as a synthon in complex organic synthesis for materials science is not possible at this time.

Further research is required to explore the potential of this compound in materials science and to characterize its properties when integrated into larger molecular or polymeric structures. Until such studies are conducted and published, its role in this field remains speculative.

Table of Compounds Mentioned

Since no specific derivatives or related compounds were discussed in the context of this compound's material science applications, a table of compounds cannot be generated.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°C±15% efficiency
Solvent PolarityEthanol > DMFAffects cyclization
CatalystEDCI/HOBt90% coupling efficiency

Q. Table 2: Biological Activity Correlations

SubstituentIC50_{50} (μM)Target ProteinReference
4-Nitro0.45DNA topoisomerase
3,4,5-Trimethoxy0.12Tubulin
2-Chloro2.3Oct3/4

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